![molecular formula C8H17ClFNO B1484497 [2-Fluoro-2-(oxan-4-yl)ethyl](methyl)amine hydrochloride CAS No. 2097958-73-9](/img/structure/B1484497.png)
[2-Fluoro-2-(oxan-4-yl)ethyl](methyl)amine hydrochloride
Overview
Description
2-Fluoro-2-(oxan-4-yl)ethyl](methyl)amine hydrochloride, also known as FOME, is a synthetic organic compound that belongs to the class of amines. It is a colorless, odorless, and crystalline solid with a molecular weight of 203.64 g/mol. FOME has a variety of applications in scientific research, including as a reagent for synthesis and as a tool for studying the biochemical and physiological effects of various compounds.
Scientific Research Applications
Synthesis and Antibacterial Activity
Research by Egawa et al. (1984) involved the synthesis of compounds with antibacterial properties, focusing on modifications to the structure to enhance activity. While not directly related, this study highlights the importance of small structural changes in medicinal chemistry and the potential of fluorinated compounds in drug development Egawa et al., 1984.
Organic Fluorine Chemistry
Kim et al. (2007) discussed the synthesis of β-fluoropyrrole derivatives, demonstrating the role of fluorinated compounds in organic synthesis. This research underlines the reactivity of fluorinated intermediates and their utility in constructing complex organic molecules Kim et al., 2007.
Fluorogenic Reagent for Amine Detection
Chen and Novotny (1997) developed a fluorogenic reagent for analyzing primary amines, which could suggest applications of fluorinated compounds in analytical chemistry for sensitive detection methods Chen & Novotny, 1997.
Chiral Resolution Reagent
Rodríguez-Escrich et al. (2005) introduced a fluorinated compound as a chiral resolution reagent, indicating the potential of fluorinated compounds in stereochemical analysis and the separation of enantiomers Rodríguez-Escrich et al., 2005.
Catalyst-Free Domino Reaction
Zhao et al. (2020) discussed a catalyst-free domino reaction involving a fluorinated compound, which could imply the utility of "2-Fluoro-2-(oxan-4-yl)ethylamine hydrochloride" in facilitating complex organic reactions without the need for a catalyst Zhao et al., 2020.
properties
IUPAC Name |
2-fluoro-N-methyl-2-(oxan-4-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO.ClH/c1-10-6-8(9)7-2-4-11-5-3-7;/h7-8,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFONCKRXFVXTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1CCOCC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-2-(oxan-4-yl)ethyl](methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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